molecular formula C10H14BrNO2S2 B14897189 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B14897189
M. Wt: 324.3 g/mol
InChI Key: CDWNPWOAHYKZRB-UHFFFAOYSA-N
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Description

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with the molecular formula C10H14BrNO2S2 This compound features a brominated thiophene ring, a methylated amine group, and a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to form (5-bromothiophen-2-yl)methyl(methyl)amine. The final step involves the cyclization of this intermediate with tetrahydrothiophene dioxide under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methyl(methyl)amine: A precursor in the synthesis of the target compound.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a brominated thiophene ring and a tetrahydrothiophene dioxide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

  • Molecular Formula : C9H12BrNO2S2
  • Molecular Weight : 303.24 g/mol

This compound features a bromothiophene moiety, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research on this compound indicates various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The presence of sulfur in the structure may contribute to its antioxidant capabilities.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties suggest it could neutralize ROS, thereby protecting cells from oxidative stress.
  • Interference with Cell Signaling Pathways : There is potential for modulation of signaling pathways relevant to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacteria
AntioxidantScavenging of free radicals
CytotoxicityInduces apoptosis in cancer cells

Table 2: Comparative Analysis with Related Compounds

Compound NameMolecular WeightAntimicrobial ActivityCytotoxicity
This compound303.24 g/molModerateHigh
Thiophene Derivative A290.30 g/molLowModerate
Thiophene Derivative B295.50 g/molHighLow

Case Studies

Several studies have highlighted the biological significance of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of thiophene exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting that structural modifications can enhance efficacy (Reference ).
  • Cytotoxicity in Cancer Cell Lines : Research indicated that compounds with similar structures showed promising results in inducing apoptosis in various cancer cell lines, proposing a potential therapeutic application (Reference ).

Properties

Molecular Formula

C10H14BrNO2S2

Molecular Weight

324.3 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C10H14BrNO2S2/c1-12(6-9-2-3-10(11)15-9)8-4-5-16(13,14)7-8/h2-3,8H,4-7H2,1H3

InChI Key

CDWNPWOAHYKZRB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Br)C2CCS(=O)(=O)C2

Origin of Product

United States

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